molecular formula C13H13F2N3O3S B2938716 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 2185589-56-2

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No. B2938716
M. Wt: 329.32
InChI Key: QZRPCVGEWOLAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide (DF-MDPBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DF-MDPBS belongs to the class of sulfonamide drugs and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine followed by N-methylation of the resulting product.

Starting Materials
3,4-difluorobenzenesulfonyl chloride, 2-amino-4,6-dimethoxypyrimidine, Methyl iodide, Sodium hydride, Dimethylformamide, Chloroform, Sodium bicarbonate, Wate

Reaction
Step 1: 2-amino-4,6-dimethoxypyrimidine is dissolved in chloroform and treated with 3,4-difluorobenzenesulfonyl chloride in the presence of sodium bicarbonate to yield 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide., Step 2: The resulting product is dissolved in dimethylformamide and treated with sodium hydride to deprotonate the amine group., Step 3: Methyl iodide is added to the reaction mixture to methylate the amine group and yield the final product.

Mechanism Of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular fluid, which can have anti-inflammatory and anti-tumor effects.

Biochemical And Physiological Effects

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have potential applications in the treatment of glaucoma, as it has been shown to decrease intraocular pressure in animal models.

Advantages And Limitations For Lab Experiments

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has several potential advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have good solubility in water and organic solvents. However, one potential limitation is that it has not yet been extensively studied in vivo, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide. One area of research could focus on its potential use as an inhibitor of carbonic anhydrase in the treatment of diseases such as glaucoma and cancer. Another area of research could focus on its potential anti-inflammatory effects and its use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide and its potential applications in the field of medicinal chemistry.

Scientific Research Applications

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c1-7-12(8(2)17-13(16-7)21-3)18-22(19,20)9-4-5-10(14)11(15)6-9/h4-6,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRPCVGEWOLAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

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